GSK-J2
GSK-J2
GSK-J2 is a pyridine regio-isomer of GSK-J1 which poorly inhibits JMJD3 (IC50 > 100 μM), making it an appropriate negative control for in vitro studies involving GSK-J1; GSK-J1 is a selective inhibitor for human H3K27me3 demethylases.
Brand Name:
Vulcanchem
CAS No.:
1394854-52-4
VCID:
VC0002792
InChI:
InChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26)
SMILES:
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4
Molecular Formula:
C22H23N5O2
Molecular Weight:
389.45
GSK-J2
CAS No.: 1394854-52-4
Inhibitors
VCID: VC0002792
Molecular Formula: C22H23N5O2
Molecular Weight: 389.45
CAS No. | 1394854-52-4 |
---|---|
Product Name | GSK-J2 |
Molecular Formula | C22H23N5O2 |
Molecular Weight | 389.45 |
IUPAC Name | 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid |
Standard InChI | InChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26) |
SMILES | C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4 |
Description | GSK-J2 is a pyridine regio-isomer of GSK-J1 which poorly inhibits JMJD3 (IC50 > 100 μM), making it an appropriate negative control for in vitro studies involving GSK-J1; GSK-J1 is a selective inhibitor for human H3K27me3 demethylases. |
Synonyms | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoate |
Reference | [1]. Kruidenier L, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012 Aug 16;488(7411):404-8. |
PubChem Compound | 73010924 |
Last Modified | Nov 11 2021 |
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